3-Bromo-L-tirosina

Descripción general

Descripción

3-Bromotyrosine is a compound generated by the halogenation of tyrosine residues in plasma or tissue proteins. It is primarily catalyzed by the enzyme eosinophil peroxidase. This compound is a stable by-product of eosinophil peroxidase activity and is often used as a biomarker for oxidative stress and immune activation .

Aplicaciones Científicas De Investigación

3-Bromotyrosine has several scientific research applications:

Chemistry: Used as a marker for protein oxidation and aging.

Biology: Serves as a biomarker for oxidative stress and immune activation.

Mecanismo De Acción

Target of Action

3-Bromotyrosine primarily targets eosinophil peroxidase (EPO) , an enzyme that is the most abundant cytoplasmic granule protein present in eosinophils . Eosinophils play a crucial role in the immune response against microorganisms and multicellular parasites .

Mode of Action

The interaction of 3-Bromotyrosine with its target involves the halogenation of tyrosine residues in plasma or tissue proteins . This process is primarily catalyzed by eosinophil peroxidase . When eosinophils are activated, they release EPO, leading to the subsequent production of 3-Bromotyrosine .

Biochemical Pathways

Eosinophil peroxidase uses hydrogen peroxide and a halide or pseudo-halide to catalyze the formation of cytotoxic hypohalous acids . This enzyme also catalyzes the oxidation of bromide ion by hydrogen peroxide, producing a brominating agent that reacts with amine groups and aromatic rings of biomolecules . The major bromide products of 3-Bromotyrosine and 3,5-di-Bromotyrosine are detectable following EPO-induced protein oxidation .

Pharmacokinetics

The presence of free 3-Bromotyrosine in blood or urine is the result of enzymatic degradation of these brominated proteins . Free 3-Bromotyrosine undergoes metabolism and leads to the formation of brominated and de-brominated metabolites . .

Result of Action

The molecular and cellular effects of 3-Bromotyrosine’s action are significant. It serves as a biomarker for eosinophil peroxidase-induced protein oxidation both in vitro and in vivo . In humans, allergen-challenged lung samples from patients with allergen-induced asthma show a tenfold increase in 3-Bromotyrosine, highlighting its potential as a marker for oxidative stress in allergic conditions .

Action Environment

The action of 3-Bromotyrosine is influenced by environmental factors such as the presence of inflammation and the activation of eosinophils . For instance, 3-Bromotyrosine levels are significantly elevated in peritoneal exudate from K. pneumoniae-infected mice, indicating a fivefold increase compared to uninfected controls . This suggests that neutrophils may release increased levels of oxidized products during inflammation .

Análisis Bioquímico

Biochemical Properties

3-Bromotyrosine is a product of protein oxidation and is formed when eosinophil peroxidase catalyzes the bromination of tyrosine residues in proteins. This reaction typically occurs during the activation of eosinophils, which are white blood cells involved in the immune response. The presence of 3-Bromotyrosine is often used as a marker for eosinophil peroxidase-induced protein oxidation in both in vitro and in vivo studies .

In addition to its production in eosinophils, 3-Bromotyrosine has been found at elevated levels in peritoneal exudate from mice infected with Klebsiella pneumoniae, suggesting that neutrophils also release higher levels of oxidized products during inflammation . This compound interacts with various biomolecules, including proteins and enzymes, leading to modifications that can affect their function and stability.

Cellular Effects

3-Bromotyrosine has been shown to influence various cellular processes, particularly those related to inflammation and immune responses. In asthmatic patients, elevated levels of 3-Bromotyrosine have been observed in lung samples following allergen exposure . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modifying proteins and enzymes involved in these processes.

For example, 3-Bromotyrosine can alter the activity of enzymes such as myeloperoxidase, which plays a crucial role in the immune response by producing reactive oxygen species. The modification of proteins by 3-Bromotyrosine can lead to changes in their function, potentially impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 3-Bromotyrosine involves its interaction with various biomolecules, leading to modifications that can affect their function. One of the primary mechanisms is the bromination of tyrosine residues in proteins, which can alter their structure and activity . This modification can affect enzyme activity, protein-protein interactions, and other cellular processes.

3-Bromotyrosine can also act as an inhibitor or activator of certain enzymes, depending on the specific context and the nature of the interaction. For example, it has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species during the immune response . Additionally, 3-Bromotyrosine can influence gene expression by modifying transcription factors and other proteins involved in the regulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromotyrosine can change over time due to its stability and degradation. Studies have shown that 3-Bromotyrosine is stable in serum for up to 180 days when stored at -80°C . Its stability can be affected by factors such as temperature, pH, and the presence of other reactive species.

Long-term exposure to 3-Bromotyrosine can lead to cumulative effects on cellular function, including changes in protein activity, gene expression, and cellular metabolism. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of 3-Bromotyrosine exposure in experimental settings .

Dosage Effects in Animal Models

The effects of 3-Bromotyrosine can vary with different dosages in animal models. Studies have shown that higher doses of 3-Bromotyrosine can lead to toxic effects, including oxidative stress and tissue damage . For example, in animal models of asthma, elevated levels of 3-Bromotyrosine have been associated with increased inflammation and airway hyperresponsiveness .

Threshold effects have also been observed, where low doses of 3-Bromotyrosine may not produce significant effects, while higher doses can lead to pronounced changes in cellular function and tissue integrity. These findings underscore the importance of carefully considering dosage when studying the effects of 3-Bromotyrosine in animal models .

Metabolic Pathways

3-Bromotyrosine is involved in several metabolic pathways, primarily related to its formation and degradation. During inflammation, eosinophil peroxidase catalyzes the formation of 3-Bromotyrosine from tyrosine residues in proteins . This compound can then undergo further metabolism, including de-bromination and conversion to other metabolites.

One of the major metabolic pathways for 3-Bromotyrosine involves its conversion to 3-bromo-4-hydroxyphenylacetic acid, a brominated metabolite that can be excreted in the urine . Additionally, 3-Bromotyrosine can be de-brominated to form 4-hydroxyphenylacetic acid, a metabolite of tyrosine in mammals . These metabolic pathways highlight the complex nature of 3-Bromotyrosine metabolism and its potential impact on cellular function.

Transport and Distribution

The transport and distribution of 3-Bromotyrosine within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. 3-Bromotyrosine can be transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments .

Once inside the cell, 3-Bromotyrosine can interact with various binding proteins, which can affect its localization and accumulation. For example, it can bind to proteins involved in the immune response, leading to its concentration in areas of inflammation . These interactions play a crucial role in determining the distribution and activity of 3-Bromotyrosine within cells and tissues.

Subcellular Localization

The subcellular localization of 3-Bromotyrosine can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often determined by targeting signals and post-translational modifications that direct it to specific compartments.

For example, 3-Bromotyrosine can be targeted to the mitochondria, where it can affect mitochondrial function and contribute to oxidative stress . Additionally, its presence in the nucleus can influence gene expression by modifying transcription factors and other nuclear proteins . Understanding the subcellular localization of 3-Bromotyrosine is essential for elucidating its role in cellular processes and its potential impact on health and disease.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Bromotyrosine can be synthesized from L-tyrosine through bromination. One efficient method involves reacting L-tyrosine with 1.2 equivalents of dimethyl sulfoxide in hydrobromic acid and acetic acid. The reaction mixture is heated to 65°C for 2 hours, resulting in a clear light yellow solution. The solution is then cooled and crystallized to obtain 3-Bromotyrosine .

Industrial Production Methods: While specific industrial production methods for 3-Bromotyrosine are not widely documented, the laboratory synthesis methods can be scaled up for industrial purposes. The use of dimethyl sulfoxide and hydrobromic acid in acetic acid provides a safe and efficient route for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromotyrosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dityrosine and other oxidative products.

Substitution: Bromine atoms in 3-Bromotyrosine can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Dityrosine and other oxidative derivatives.

Substitution: Various substituted tyrosine derivatives.

Comparación Con Compuestos Similares

3,5-Dibromotyrosine: Another brominated derivative of tyrosine with similar biological activities.

Dityrosine: An oxidative product of tyrosine with distinct biological roles.

Uniqueness: 3-Bromotyrosine is unique due to its specific formation by eosinophil peroxidase and its role as a biomarker for eosinophil activation and oxidative stress. Its presence in biological samples can provide valuable insights into the oxidative state and immune response of an organism .

Propiedades

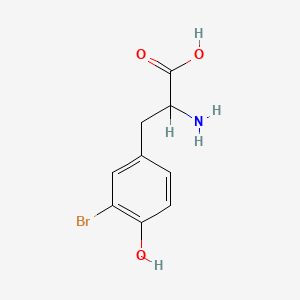

IUPAC Name |

2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWOSUKIFQMEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970126 | |

| Record name | 3-Bromotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Bromotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54788-30-6 | |

| Record name | 3-Bromotyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54788-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054788306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-Bromotyrosine (3-BrY) is formed through the action of eosinophil peroxidase (EPO) and myeloperoxidase (MPO), enzymes found in certain immune cells. These enzymes use hydrogen peroxide (H2O2) and bromide ions (Br-) to generate reactive brominating species, which can then react with tyrosine residues in proteins, leading to the formation of 3-BrY. [, , , , ]

A: Elevated levels of 3-BrY have been detected in biological samples from patients with various inflammatory conditions, including asthma [, , , ], chronic inflammatory enteropathy in dogs [, ], cystic fibrosis [], atherosclerosis [], and sepsis [].

ANone: The molecular formula of 3-BrY is C9H10BrNO3, and its molecular weight is 262.09 g/mol.

A: 3-BrY can be distinguished from tyrosine using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques can identify the presence of the bromine atom in 3-BrY, which is absent in tyrosine. [, , ]

A: While 3-BrY is primarily considered a marker of oxidative damage, recent research suggests it may have a role in modulating inflammatory processes. For example, one study found that 3-BrY might influence enterochromaffin cell apoptosis and the p38 MAPK and ERK signaling pathways. [] Further research is needed to fully understand its biological functions.

A: Elevated 3-BrY often indicates increased activity of EPO and MPO, signifying heightened inflammation and oxidative stress in the body. This finding can aid in diagnosing inflammatory conditions and monitoring disease activity and treatment response. [, , , ]

A: Several techniques are available for detecting and quantifying 3-BrY in biological samples. These include gas chromatography-mass spectrometry (GC-MS) [, , , ], liquid chromatography-mass spectrometry (LC-MS) [, ], and immunohistochemical staining using specific antibodies. [, ]

A: One challenge is the potential for artifactual formation of 3-BrY during sample processing. This can be addressed by using appropriate controls and analytical techniques that minimize artifact generation. [] Another challenge is achieving sufficient sensitivity to detect low levels of 3-BrY, requiring highly sensitive analytical methods like GC-MS and LC-MS.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.